

Spectroscopic Characterization of 5-Phenylpyrimidine using NMR: Application Notes and Protocols

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Compound of Interest

Compound Name: **5-Phenylpyrimidine**

Cat. No.: **B189523**

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These application notes provide a detailed guide to the spectroscopic characterization of **5-phenylpyrimidine** using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the expected ^1H and ^{13}C NMR spectral data, provides comprehensive experimental protocols for sample preparation and data acquisition, and includes a workflow diagram for the characterization process.

Introduction

5-Phenylpyrimidine is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science. The phenyl substituent at the 5-position of the pyrimidine ring introduces unique electronic and steric properties, making it a key building block for the synthesis of a wide range of biologically active molecules and functional materials.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of **5-phenylpyrimidine** and its derivatives. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure.

Predicted NMR Spectroscopic Data

While experimental NMR data for **5-phenylpyrimidine** is not readily available in the public domain, the following ^1H and ^{13}C NMR data are predicted based on the analysis of the closely

related isomer, 4-phenylpyrimidine, and established substituent effects in pyrimidine systems. These tables provide a valuable reference for the expected chemical shifts and coupling constants.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for **5-Phenylpyrimidine**.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	9.20 - 9.30	s	-
H-4, H-6	8.80 - 8.90	s	-
Phenyl H (ortho)	7.60 - 7.70	m	-
Phenyl H (meta, para)	7.40 - 7.55	m	-

Note: The spectrum is predicted in a non-polar deuterated solvent like CDCl_3 . Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. s = singlet, m = multiplet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for **5-Phenylpyrimidine**.

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	157.0 - 158.0
C-4, C-6	155.0 - 156.0
C-5	130.0 - 132.0
Phenyl C (ipso)	135.0 - 137.0
Phenyl C (ortho)	128.0 - 129.0
Phenyl C (meta)	129.0 - 130.0
Phenyl C (para)	127.0 - 128.0

Note: The spectrum is predicted in a non-polar deuterated solvent like CDCl_3 . Chemical shifts are referenced to TMS at 0.00 ppm.

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of **5-phenylpyrimidine**.

Protocol 1: Sample Preparation for ^1H and ^{13}C NMR

- Weighing the Sample: Accurately weigh 5-10 mg of purified **5-phenylpyrimidine**.
- Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6)). The choice of solvent can influence chemical shifts.
- Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Homogenization: Cap the NMR tube securely and vortex or sonicate the sample until the solid is completely dissolved.
- Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
- Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ^1H NMR Data Acquisition

- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- Standard 1D ^1H Spectrum: Acquire a standard 1D proton NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45 degrees

- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Protocol 3: ^{13}C NMR Data Acquisition

- Instrument Setup: Use the same sample prepared for ^1H NMR.
- Standard 1D ^{13}C Spectrum: Acquire a proton-decoupled ^{13}C NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 128-1024 (or more, depending on sample concentration)
- Data Processing: Process the FID with a Fourier transform, phase correction, and baseline correction.
- Referencing: Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **5-phenylpyrimidine** using NMR.

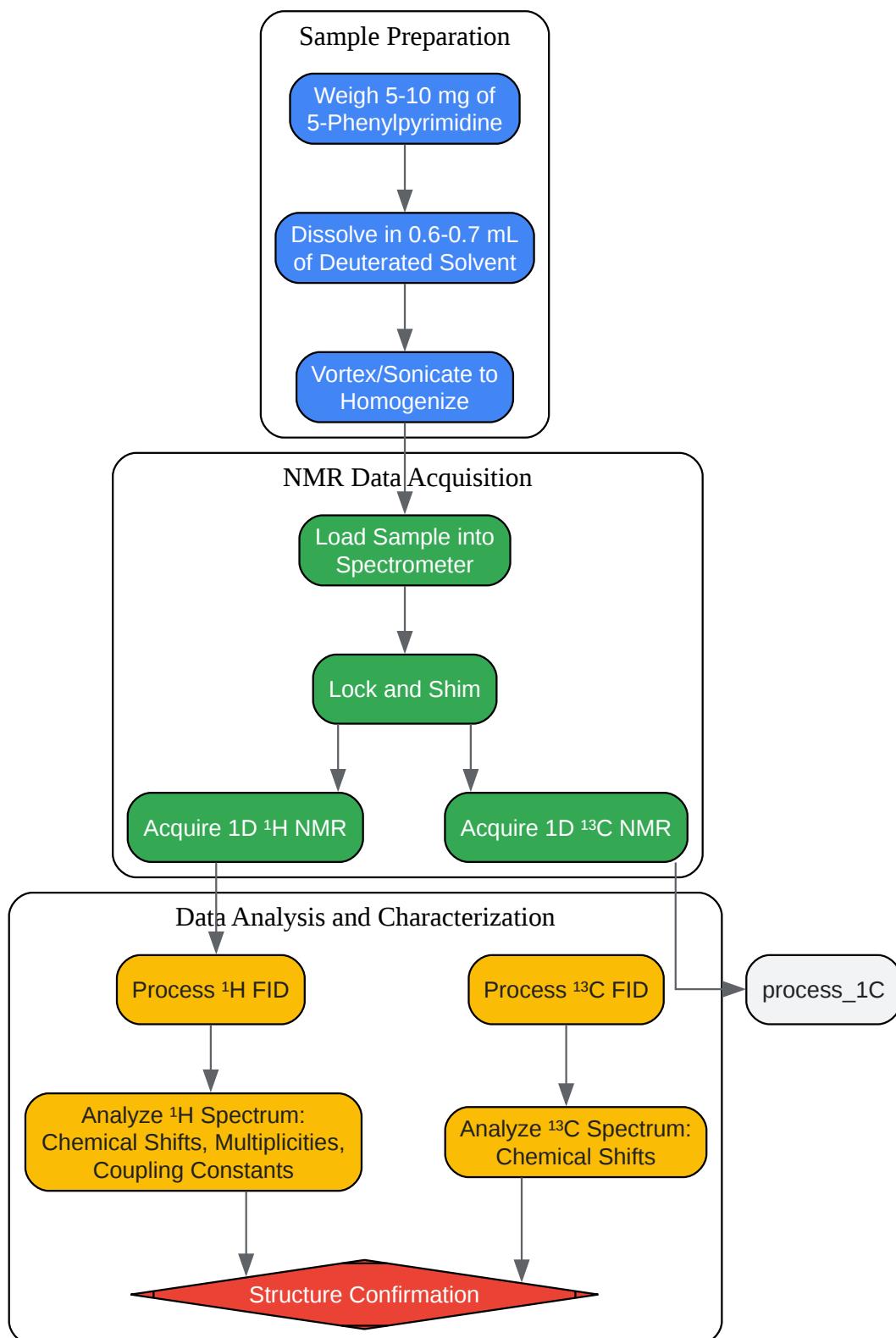
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Figure 1. Experimental workflow for NMR characterization.

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